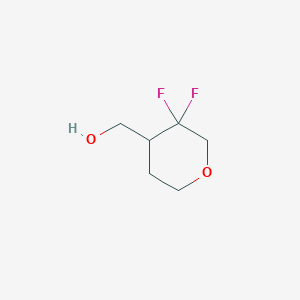
(3,3-Difluorooxan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorooxan-4-yl)methanol is an organic compound that features a difluorinated oxane ring with a methanol group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorooxan-4-yl)methanol typically involves the introduction of fluorine atoms into an oxane ring followed by the attachment of a methanol group. Common synthetic routes may include:
Fluorination of Oxane Precursors: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
Methanol Group Introduction: This can be achieved through nucleophilic substitution reactions where a hydroxyl group is introduced to the fluorinated oxane ring.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the oxane ring or the methanol group.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluorooxan-4-yl)ethanol: Similar structure but with an ethanol group.
(3,3-Difluorooxan-4-yl)amine: Contains an amine group instead of methanol.
(3,3-Difluorooxan-4-yl)acetate: An ester derivative.
Uniqueness
(3,3-Difluorooxan-4-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which can impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H10F2O2 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
(3,3-difluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2 |
InChI-Schlüssel |
AOCBISLRVFNBAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


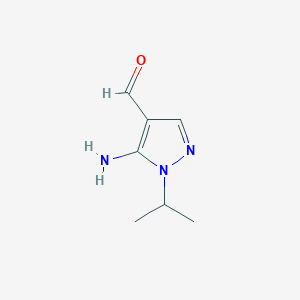


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
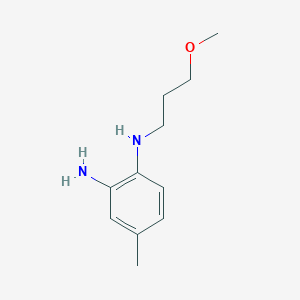
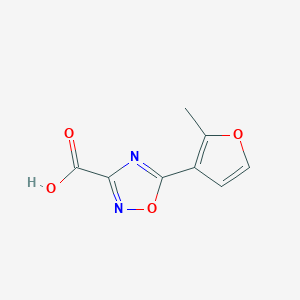
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
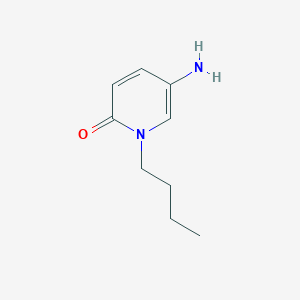
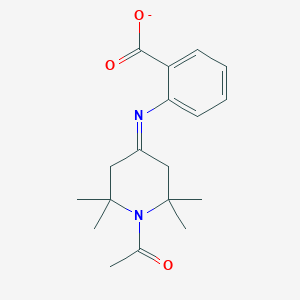

![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)

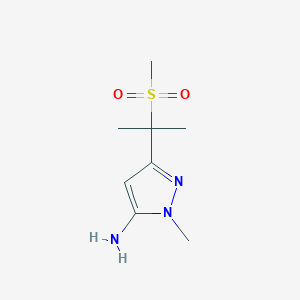
![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
